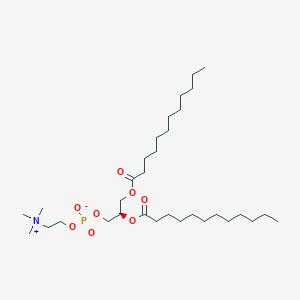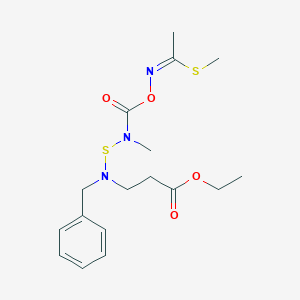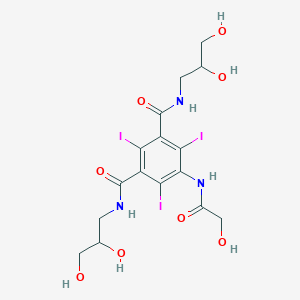
1,2-Dilauroyl-sn-glycero-3-phosphocholine
Übersicht
Beschreibung
1,2-Dilauroyl-sn-glycero-3-phosphocholine, also known as DLPC, is a phospholipid that contains the 12 carbon fatty acid/lauric acid (12:0) at the sn-1 and sn-2 positions . It is commonly used in the generation of micelles, liposomes, and other types of artificial membranes .
Synthesis Analysis
DLPC is available in various forms including short chain (C3-C8 are water soluble and hygroscopic), saturated, multi-unsaturated and mixed acid PC’s . All of the products are purified by HPLC, and special precautions are taken to protect the products from oxidization and hydrolysis .Molecular Structure Analysis
The molecular formula of DLPC is C32H64NO8P . The InChI key is IJFVSSZAOYLHEE-SSEXGKCCSA-N .Chemical Reactions Analysis
DLPC is an LRH-1 agonist ligand . It is a phospholipid for biological study .Physical And Chemical Properties Analysis
DLPC has a molecular weight of 621.83 . It is not hygroscopic and not light sensitive . The transition temperature is -2°C and the critical micelle concentration (CMC) is 90nM .Wissenschaftliche Forschungsanwendungen
Role in Membrane Structure and Function
DLPC is a type of phospholipid that has specialized structural and functional properties in membranes . It plays a crucial role in maintaining the integrity and fluidity of cell membranes, which is essential for the proper functioning of cells.
Application in Photosynthesis
DLPC is highly prevalent in thylakoid membranes of cyanobacteria and higher plants, where it plays a role in photosynthesis . It is involved in the formation of photosynthetic complexes, which are essential for the conversion of light energy into chemical energy.
Use in In Silico Studies of Model Membranes
DLPC is used in in silico studies of model membranes . Under specific experimental conditions, DLPC exhibits similar phase transition properties as zwitterionic phosphatidylcholines, making it a valuable tool for studying membrane dynamics and interactions.
Role in Bioactive Sphingolipid Signaling
DLPC may also have a role in bioactive sphingolipid signaling . Sphingolipids are a class of lipids that have been implicated in various cellular processes, including cell growth, differentiation, and apoptosis.
Application in Drug Delivery
DLPC has been used in lipid-based particle drug delivery studies . Dispersions of DLPC have been shown to exhibit a metastable state, which allows for the manipulation of delayed nucleation. This provides new avenues in the design of novel modalities for the drug delivery of therapeutic payloads.
Use in the Reconstitution of Proteoliposome
DLPC has been used for the reconstitution of proteoliposome . Proteoliposomes are vesicles made up of lipids and proteins, and they are often used as tools in the study of membrane proteins.
Application in the Preparation of Lipid Vesicles
DLPC has been used in the preparation of lipid vesicles . Lipid vesicles, or liposomes, are spherical vesicles that have at least one lipid bilayer. They are used in various fields, such as drug delivery and cosmetic formulations.
Use in the Coating of Nanoparticles
DLPC coated on the surface of superparamagnetic iron oxide nanoparticles (SPIONs) has advantages in neurotherapy and drug delivery . The coating enhances the stability of the nanoparticles and improves their biocompatibility, making them suitable for various biomedical applications.
Wirkmechanismus
Target of Action
DLPC, also known as 1,2-Dilauroyl-sn-glycero-3-phosphocholine, is primarily an agonist ligand for the Liver Receptor Homolog-1 (LRH-1) . LRH-1 is a nuclear receptor that plays a crucial role in regulating gene expression involved in cholesterol and bile acid metabolism, as well as in reproductive processes .
Mode of Action
As an LRH-1 agonist, DLPC binds to the LRH-1 receptor, activating it . This activation leads to changes in the transcription of genes regulated by LRH-1, thereby influencing various metabolic processes .
Biochemical Pathways
The activation of LRH-1 by DLPC impacts several biochemical pathways. One of the key pathways influenced is the phosphatidylcholine pathway, which plays a significant role in lipid metabolism . The activation of LRH-1 can lead to enhanced insulin sensitivity and lipolysis, which are crucial for managing obesity .
Pharmacokinetics
Dlpc is a phospholipid and is commonly used in the generation of micelles and liposomes , which are known to enhance the bioavailability of drugs.
Result of Action
The activation of LRH-1 by DLPC can lead to enhanced insulin sensitivity and increased lipolysis in adipose tissue . This can potentially help in managing conditions like obesity and type 2 diabetes .
Action Environment
The action of DLPC can be influenced by various environmental factors. For instance, the formation of micelles and liposomes, which enhances the bioavailability of DLPC, can be affected by factors such as temperature and pH . .
Safety and Hazards
Zukünftige Richtungen
DLPC is commonly used in the generation of micelles, liposomes, and other types of artificial membranes . Due to the medium size of fatty acid chain, DLPC is used to form thinner membranes or lipid bilayers . It is also used in spin-label and lipid studies . As research continues, more applications of DLPC may be discovered.
Eigenschaften
IUPAC Name |
[(2R)-2,3-di(dodecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H64NO8P/c1-6-8-10-12-14-16-18-20-22-24-31(34)38-28-30(29-40-42(36,37)39-27-26-33(3,4)5)41-32(35)25-23-21-19-17-15-13-11-9-7-2/h30H,6-29H2,1-5H3/t30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFVSSZAOYLHEE-SSEXGKCCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H64NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10904060 | |
| Record name | Dilauroyl phosphatidylcholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10904060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
621.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18194-25-7 | |
| Record name | 1,2-Dilauroyl-sn-glycero-3-phosphocholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18194-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-alpha-Dilauroyl-sn-glycero-3-phosphocholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018194257 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dilauroyl phosphatidylcholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10904060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-(7-lauroyl-4-oxido-10-oxo-3,5,9-trioxa-4-phosphahenicosyl)trimethylammonium 4-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.246 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-DILAUROYL-SN-GLYCERO-3-PHOSPHOCHOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31NE1DVE91 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Hexahydrocyclopenta[c]pyrrol-2(1H)-amine](/img/structure/B33302.png)









